molecular formula C22H20N2O4 B213884 N-(2-carbamoylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide

N-(2-carbamoylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide

Cat. No. B213884
M. Wt: 376.4 g/mol
InChI Key: IEWPHYLUJYHLPJ-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide, commonly known as compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. In cancer cells, compound X has been shown to inhibit the activity of the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival. In neurology, compound X has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In immunology, compound X has been shown to modulate the activity of various immune cells, including T cells and B cells.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, compound X has been shown to induce apoptosis and inhibit angiogenesis, leading to a decrease in tumor growth. In neurology, compound X has been shown to have neuroprotective effects and may improve cognitive function. In immunology, compound X has been shown to modulate the immune response, leading to a decrease in inflammation and autoimmunity.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications. However, there are also limitations to its use, including its limited solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on compound X, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields, and the optimization of its pharmacokinetic properties. Additionally, the development of analogs of compound X may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesis Methods

Compound X is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of starting materials such as 2,3-dihydro-1H-inden-5-ol, furan-2-carboxylic acid, and N-(2-aminoethyl)benzamide. The reaction proceeds through several steps, including esterification, amidation, and oxidation, to produce the final product, compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, compound X has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, compound X has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.

properties

Product Name

N-(2-carbamoylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxamide

InChI

InChI=1S/C22H20N2O4/c23-21(25)18-6-1-2-7-19(18)24-22(26)20-11-10-17(28-20)13-27-16-9-8-14-4-3-5-15(14)12-16/h1-2,6-12H,3-5,13H2,(H2,23,25)(H,24,26)

InChI Key

IEWPHYLUJYHLPJ-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NC4=CC=CC=C4C(=O)N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NC4=CC=CC=C4C(=O)N

Origin of Product

United States

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